6-(Furan-2-yl)pyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Positional Isomer

This 6-(furan-2-yl)pyridine-3-carbaldehyde is the ortho N,O-regioisomer enabling bidentate metal coordination. Unlike the 5-isomer, it forms N,O-chelate complexes essential for Schiff base ligands and coordination polymers. A documented NaBH4 reduction delivers 93% yield in 1 h, minimizing material loss. Higher π-density vs thiophene analogs accelerates imine, hydrazone, and thiosemicarbazone formation. Indispensable for kinase inhibitor programs requiring the 6-(furan-2-yl)nicotinaldehyde pharmacophore. Verify CAS 886851-42-9 (6-substituted, not 5-substituted) before purchase.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 886851-42-9
Cat. No. B1343739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)pyridine-3-carbaldehyde
CAS886851-42-9
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H
InChIKeyRHHAYCIYWCFECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 886851-42-9) Procurement Specifications and Baseline Profile for Research Selection


6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 886851-42-9) is a heteroaromatic aldehyde of molecular formula C₁₀H₇NO₂ and molecular weight 173.17 g/mol, characterized by a pyridine core substituted with a furan-2-yl group at the 6-position and a formyl group at the 3-position [1]. The compound features two distinct heterocyclic moieties—a basic pyridine nitrogen and an electron-rich furan ring—alongside a reactive aldehyde functional group, which collectively provide multiple sites for coordination, derivatization, and incorporation into larger molecular frameworks . This bifunctional scaffold is employed primarily as a synthetic building block in medicinal chemistry and organic synthesis [2].

Why 6-(Furan-2-yl)pyridine-3-carbaldehyde (886851-42-9) Cannot Be Interchanged with Positional Isomers or Simple Furylpyridine Analogs


Although multiple regioisomeric furan-pyridine carbaldehydes share the identical molecular formula C₁₀H₇NO₂ and molecular weight 173.17, their substitution patterns critically alter electronic distribution, conformational preferences, and reaction outcomes [1]. The position of the furan substituent relative to the pyridine nitrogen and the aldehyde group governs both the compound's coordination chemistry and its reactivity in condensation or cross-coupling reactions [2]. For instance, 6-substituted nicotinaldehydes exhibit distinct nucleophilic reactivity profiles compared to their 2- or 5-substituted counterparts, and substituting a thiophene or phenyl ring for the furan moiety fundamentally changes π-electron density and hydrogen-bonding capacity [1]. Procurement of the correct regioisomer—specifically the 6-(furan-2-yl) substitution pattern with the aldehyde at the 3-position—is therefore non-negotiable for reproducing reported synthetic transformations and for maintaining consistency in structure-activity relationship studies [2].

Quantitative Comparative Evidence: 6-(Furan-2-yl)pyridine-3-carbaldehyde (886851-42-9) versus Closest Analogs


Regioisomeric Differentiation: 6-(Furan-2-yl)pyridine-3-carbaldehyde versus 5-(Furan-2-yl)pyridine-3-carbaldehyde

The 6-substituted regioisomer 6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 886851-42-9) is structurally distinct from the 5-substituted isomer 5-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 887973-61-7). The former places the furan substituent ortho to the pyridine nitrogen, creating a bidentate N,O-chelating motif, whereas the 5-isomer presents a meta relationship that precludes intramolecular chelation [1]. This topological difference is a primary determinant for users selecting a specific building block for metal coordination or for synthesizing N,O-heterocyclic ligands [1].

Medicinal Chemistry Organic Synthesis Positional Isomer

Aldehyde Reactivity in Sodium Borohydride Reduction: Quantitative Yield Benchmark

In the context of sodium borohydride-mediated aldehyde reduction, 6-(Furan-2-yl)pyridine-3-carbaldehyde undergoes clean conversion to the corresponding alcohol in methanol solvent. A documented synthetic protocol reports a 93% isolated yield of (6-furan-2-yl-pyridin-3-yl)-methanol after 1.0 hour of reaction [1]. This high yield demonstrates robust and predictable reactivity at the 3-carbaldehyde position under mild reducing conditions, a critical attribute for multi-step synthetic planning where preservation of the furan and pyridine rings is required .

Synthetic Methodology Reduction Yield Optimization

Furan versus Thiophene Heterocycle Substitution: Differential π-Electron Effects in Condensation Reactions

The furan-2-yl substituent in 6-(Furan-2-yl)pyridine-3-carbaldehyde provides distinct electronic characteristics compared to its thiophene analog. Furan is a more electron-rich heterocycle than thiophene due to the higher electronegativity and resonance donation of the oxygen atom relative to sulfur [1]. In base-catalyzed condensation reactions, furan-2-carbaldehyde exhibits significantly higher reactivity than thiophene-2-carbaldehyde: a third-order kinetic study reported the reactivity sequence as furan-2-carbaldehyde > pyridine-3-carbaldehyde > thiophene-2-carbaldehyde [2]. This class-level inference indicates that the furan moiety in 6-(Furan-2-yl)pyridine-3-carbaldehyde confers enhanced electrophilic character at the aldehyde carbon and greater participation in π-conjugation compared to sulfur-containing analogs, which is relevant for users selecting building blocks for cross-coupling or condensation chemistry [1][2].

Medicinal Chemistry Electronic Effects SAR

Optimal Research and Procurement Scenarios for 6-(Furan-2-yl)pyridine-3-carbaldehyde (886851-42-9) Based on Quantitative Evidence


Synthesis of N,O-Bidentate Ligands and Metal Coordination Complexes

Users requiring a heteroaromatic aldehyde capable of forming N,O-chelate complexes should prioritize 6-(Furan-2-yl)pyridine-3-carbaldehyde over its 5-substituted regioisomer (CAS 887973-61-7). The ortho relationship between the pyridine nitrogen and the furan-2-yl oxygen in the 6-isomer enables bidentate coordination to transition metals, a property not shared by the meta-substituted 5-isomer [1]. This structural feature is essential for designing Schiff base ligands, coordination polymers, and catalytic complexes where a pre-organized chelating pocket is required.

High-Yield Derivatization via Aldehyde Reduction to Primary Alcohol

Researchers planning multi-step synthetic sequences that include an aldehyde reduction step can proceed with confidence using 6-(Furan-2-yl)pyridine-3-carbaldehyde. A documented NaBH₄ reduction protocol in methanol delivers the corresponding primary alcohol in 93% isolated yield after 1 hour [1]. This high conversion efficiency minimizes material loss and obviates the need for extensive optimization of the reduction step, making the compound a reliable entry point for generating alcohol intermediates used in subsequent etherification, esterification, or Mitsunobu reactions.

Medicinal Chemistry Scaffold Diversification via Condensation and Cross-Coupling

For medicinal chemistry programs exploring furan-pyridine hybrid scaffolds, 6-(Furan-2-yl)pyridine-3-carbaldehyde offers a differentiated reactivity profile. The furan-2-yl group imparts higher π-electron density and greater nucleophilic reactivity in condensation reactions compared to thiophene analogs [1][2]. This characteristic supports efficient formation of imines, hydrazones, and thiosemicarbazones, which are privileged structural motifs in kinase inhibitor and antimicrobial agent discovery. The compound serves as a versatile aldehyde building block for generating focused libraries where the 6-substituted furan-pyridine framework is the core pharmacophore [3].

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